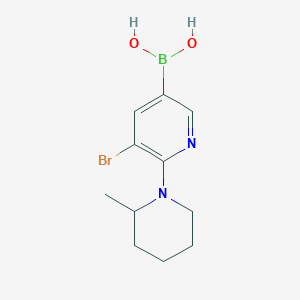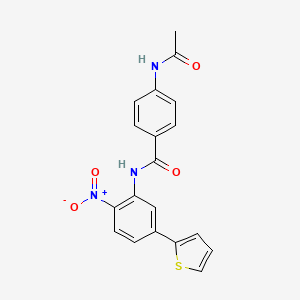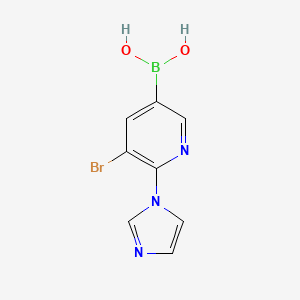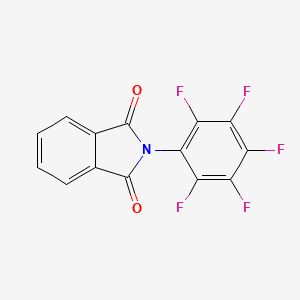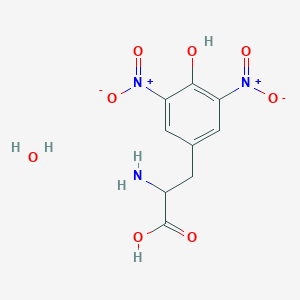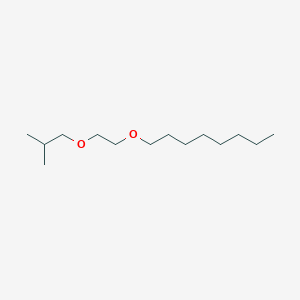
1-Isobutoxy-2-octyloxy-ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutoxy-2-octyloxy-ethane is an organic compound characterized by its unique molecular structure, which includes both isobutoxy and octyloxy groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutoxy-2-octyloxy-ethane typically involves the reaction of isobutyl alcohol and octyl alcohol with ethylene oxide under controlled conditions. The reaction is catalyzed by an acid or base, and the temperature and pressure are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutoxy-2-octyloxy-ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The ethane backbone allows for substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Isobutoxy-2-octyloxy-ethane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism by which 1-Isobutoxy-2-octyloxy-ethane exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular processes. The compound’s hydrophobic and hydrophilic regions allow it to integrate into lipid bilayers, potentially disrupting membrane integrity and function.
Comparison with Similar Compounds
- 1-Isobutoxy-2-ethoxy-ethane
- 1-Octyloxy-2-ethoxy-ethane
- 1-Isobutoxy-2-methoxy-ethane
Comparison: 1-Isobutoxy-2-octyloxy-ethane is unique due to the presence of both isobutoxy and octyloxy groups, which confer distinct physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
100888-18-4 |
|---|---|
Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
1-[2-(2-methylpropoxy)ethoxy]octane |
InChI |
InChI=1S/C14H30O2/c1-4-5-6-7-8-9-10-15-11-12-16-13-14(2)3/h14H,4-13H2,1-3H3 |
InChI Key |
XUHGMWCDLOYRQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCOCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


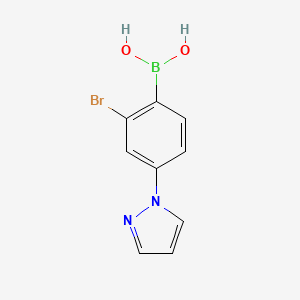
![(E)-3-(2-(4-hydroxy-3-methoxybenzylidene)-1-(2-hydroxyethyl)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B14072229.png)
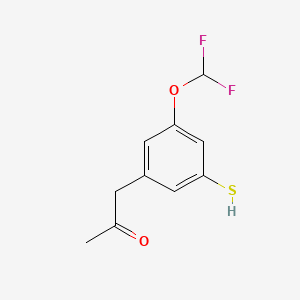

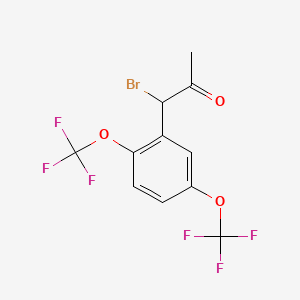

![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)
